11-Chloroundecyltrichlorosilane
Overview
Description
11-Chloroundecyltrichlorosilane is a chemical compound with the molecular formula C11H22Cl4Si . It contains a total of 38 atoms, including 22 Hydrogen atoms, 11 Carbon atoms, and 4 Chlorine atoms .
Molecular Structure Analysis
The 11-chloroundecyltrichlorosilane molecule contains a total of 37 bond(s) including 15 non-H bond(s) and 9 rotatable bond(s) . More detailed structural analysis might require advanced computational methods or experimental techniques .Physical And Chemical Properties Analysis
11-Chloroundecyltrichlorosilane has a boiling point of 188°C at 15mmHg, a density of 1.1204 g/mL, and a refractive index of 1.4688 at 20°C .Scientific Research Applications
Surface Control in Liquid-Crystal Displays
Chemisorbed monolayers of 11-Chloroundecyltrichlorosilane and similar compounds have been investigated for their potential in controlling liquid-crystal orientation. The high degree of registry in these monolayers suggests promising applications in display technologies (Geer, Yang, & Frank, 1997).
Model Studies for Silica Surfaces
Silsesquioxanes derived from chlorosilanes, like 11-Chloroundecyltrichlorosilane, offer models for understanding silica surfaces. These compounds have structural similarities to various forms of silica, aiding in the study of surface chemistry (Feher, Newman, & Walzer, 1989).
Bacteria/Material Biointerface Studies
11-Chloroundecyltrichlorosilane-based self-assembled monolayers (SAMs) on silicon substrates have been used to study bacteria/material biointerfaces. These SAMs provide highly controlled surfaces for examining bacterial adhesion, crucial for biomaterials research (Böhmler, Ponche, Anselme, & Ploux, 2013).
Protective Films in Electrochemistry
Alkanethiol monolayers modified with chlorosilanes, including 11-Chloroundecyltrichlorosilane, have been developed to create protective films on metal surfaces. These films demonstrate high protective efficiency, which is essential in corrosion prevention and electrochemistry (Haneda & Aramaki, 1998).
Environmental and Analytical Chemistry
Chlorosilane-based nanoparticles, modified with compounds like 11-Chloroundecyltrichlorosilane, have been synthesized for sensitive detection of latent fingerprints, offering practical applications in forensic science (Huang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
trichloro(11-chloroundecyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl4Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIWSXYGRYXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chloroundecyltrichlorosilane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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